Molecular Weight and Lipophilicity Differentiation: Target Compound vs. 6,7-Dimethoxy Analog
The target compound has a molecular weight (MW) of 384.23 g/mol and a calculated LogP of approximately 3.0 (ACD/Labs percepta prediction based on fragment constants for the 4-bromophenyl-tetrazole-dihydroisoquinoline scaffold), compared to the 6,7-dimethoxy analog (CAS 1396676-94-0) with MW 444.29 g/mol and predicted LogP ~2.5 . The 61 Da reduction in MW and ~0.5 LogP unit increase places the target compound more favorably within Lipinski's rule of five boundary (MW <500) and aligns with higher predicted passive membrane permeability (PAMPA Pe typically inversely correlates with MW in this class). This differentiation is critical for CNS penetration programs where MW and LogP are primary design parameters, making the target compound a more suitable lead-like scaffold for hit-to-lead optimization campaigns requiring blood-brain barrier penetration [1].
| Evidence Dimension | Molecular Weight (Da) and Predicted LogP |
|---|---|
| Target Compound Data | MW = 384.23 Da; Predicted LogP ≈ 3.0 |
| Comparator Or Baseline | (2-(4-Bromophenyl)-2H-tetrazol-5-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS 1396676-94-0): MW = 444.29 Da; Predicted LogP ≈ 2.5 |
| Quantified Difference | MW reduced by 60.06 Da (13.5% lower); LogP increased by approximately 0.5 units |
| Conditions | Calculated physicochemical properties using ACD/Labs percepta or equivalent fragment-based prediction algorithm |
Why This Matters
The 13.5% lower molecular weight and 0.5 LogP unit increase of the target compound provide a measurably better starting point for CNS drug discovery programs where MW <400 and LogP 2-4 are considered optimal for brain penetration.
- [1] Pajouhesh, H., & Lenz, G. R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2005, 2(4), 541-553. View Source
